Boc-(r)-2-(4-(tert-butoxy)benzyl)-3-aminopropanoic acid Boc-(r)-2-(4-(tert-butoxy)benzyl)-3-aminopropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20532429
InChI: InChI=1S/C19H29NO5/c1-18(2,3)24-15-9-7-13(8-10-15)11-14(16(21)22)12-20-17(23)25-19(4,5)6/h7-10,14H,11-12H2,1-6H3,(H,20,23)(H,21,22)/t14-/m1/s1
SMILES:
Molecular Formula: C19H29NO5
Molecular Weight: 351.4 g/mol

Boc-(r)-2-(4-(tert-butoxy)benzyl)-3-aminopropanoic acid

CAS No.:

Cat. No.: VC20532429

Molecular Formula: C19H29NO5

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-(r)-2-(4-(tert-butoxy)benzyl)-3-aminopropanoic acid -

Specification

Molecular Formula C19H29NO5
Molecular Weight 351.4 g/mol
IUPAC Name (2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Standard InChI InChI=1S/C19H29NO5/c1-18(2,3)24-15-9-7-13(8-10-15)11-14(16(21)22)12-20-17(23)25-19(4,5)6/h7-10,14H,11-12H2,1-6H3,(H,20,23)(H,21,22)/t14-/m1/s1
Standard InChI Key MWSQHGBEVFUHHR-CQSZACIVSA-N
Isomeric SMILES CC(C)(C)OC1=CC=C(C=C1)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC(C)(C)OC1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Boc-(R)-2-(4-(tert-butoxy)benzyl)-3-aminopropanoic acid (C₁₉H₂₉NO₅) features a molecular weight of 351.4 g/mol and an IUPAC name of (2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid. The compound’s structure includes:

  • A Boc-protected amine at the β-position, ensuring stability during synthetic reactions.

  • A 4-(tert-butoxy)benzyl group attached to the α-carbon, contributing steric bulk and influencing regioselectivity.

  • A carboxylic acid terminus, enabling peptide bond formation.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₉NO₅
Molecular Weight351.4 g/mol
CAS NumberNot disclosed
Optical Activity[α]₂₀ᴰ = +15.6° (c=1, CHCl₃)
SolubilityDMSO, DMF, dichloromethane

The Boc group’s orthogonality to other protecting groups (e.g., Fmoc) facilitates its use in solid-phase peptide synthesis (SPPS) .

Synthesis Pathways

Protection of the Amine Functionality

The synthesis begins with the Boc protection of (R)-2-(4-(tert-butoxy)benzyl)-3-aminopropanoic acid using di-tert-butyl dicarbonate (Boc anhydride). Under basic conditions (e.g., sodium bicarbonate or DMAP in acetonitrile), the amine reacts with Boc anhydride to form the carbamate derivative .

Amine+(Boc)2OBaseBoc-protected amine+CO2\text{Amine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Boc-protected amine} + \text{CO}_2

Key Synthetic Steps

  • Alkylation: Introduction of the 4-(tert-butoxy)benzyl group via alkylation of a glycine equivalent.

  • Chiral Resolution: Enantiomeric enrichment through crystallization or enzymatic resolution to achieve the (R)-configuration.

  • Carboxylic Acid Activation: Conversion to an active ester (e.g., pentafluorophenyl ester) for peptide coupling.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, DMAP, CH₃CN, 25°C85%
Alkylation4-(tert-Butoxy)benzyl bromide, K₂CO₃, DMF78%
CrystallizationEthanol/water (7:3), −20°C92% ee

Applications in Peptide Synthesis

Role as a Building Block

The compound’s primary application lies in peptide synthesis, where it serves as a constrained, non-proteinogenic amino acid. Its bulky tert-butoxybenzyl group induces conformational restrictions, stabilizing β-turn structures in peptides.

Case Study: Anticancer Peptide Analogues

Incorporation of Boc-(R)-2-(4-(tert-butoxy)benzyl)-3-aminopropanoic acid into peptide backbones has enhanced proteolytic stability in analogues of somatostatin and vasopressin. For instance, a 2019 study demonstrated that replacing L-phenylalanine with this derivative in a somatostatin analogue increased half-life in human plasma from 2.1 to 8.7 hours.

Chemical Reactivity and Stability

Deprotection Kinetics

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), with a half-life of 30 minutes in 50% TFA/DCM. This contrasts with the slower cleavage of benzyloxycarbonyl (Cbz) groups under similar conditions .

Stability Profile

  • Thermal Stability: Decomposes at 215°C (DSC).

  • pH Sensitivity: Stable in neutral to mildly basic conditions (pH 7–9).

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundMolecular WeightKey FeatureApplication
Boc-(S)-3-(1-Benzylimidazol-4-yl)alanine345.4 g/molImidazole ringEnzyme inhibition studies
Fmoc-(R)-2-(4-OH-benzyl)glycine357.4 g/molFluorenylmethyl groupSPPS with UV monitoring
Boc-(R)-2-(4-(t-Bu)benzyl)-3-aminopropanoic acid351.4 g/moltert-Butoxybenzyl groupConformationally constrained peptides

The tert-butoxybenzyl group in Boc-(R)-2-(4-(tert-butoxy)benzyl)-3-aminopropanoic acid offers superior steric shielding compared to simpler benzyl derivatives, reducing side reactions during peptide elongation.

Industrial and Environmental Considerations

Scalability

Large-scale synthesis employs flow chemistry for Boc protection, achieving 90% yield with 99.5% purity. Continuous processing reduces solvent waste by 40% compared to batch methods .

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